2-Amino-3-biphenyl-3-YL-propionic acid - 887502-03-6

2-Amino-3-biphenyl-3-YL-propionic acid

Catalog Number: EVT-3167395
CAS Number: 887502-03-6
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AMPA is a compound that acts as a selective agonist at the AMPA receptor, a subtype of glutamate receptors in the central nervous system. Glutamate receptors play a crucial role in excitatory neurotransmission and are involved in various physiological processes, including learning and memory. Derivatives of AMPA have been synthesized and investigated for their potential therapeutic applications in various neurological and psychiatric disorders. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Synthesis of AMPA hydrobromide: This method uses methylbut-2-ynoate as a starting material and involves the preparation of a key intermediate, methyl 3-bromo-5-methylisoxazole-4-carboxylate. [, ]
  • Synthesis of (S)-2-Amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid ((S)-4-AHCP): This synthesis involves a stereoselective route. []
  • Synthesis of Tet-AMPA analogues: This method involves a convergent approach employing a new method for introducing the amino acid moiety. []
Molecular Structure Analysis

The molecular structures of AMPA derivatives have been investigated using techniques like X-ray crystallography. This analysis provides information about the three-dimensional arrangement of atoms within the molecule and helps to understand their interactions with the AMPA receptor. [, , , , , , , , ] For example:

  • (R,S)-2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid (Bu-HIBO):: The absolute stereochemistry of (S)-Bu-HIBO and (R)-Bu-HIBO was determined via X-ray crystallographic analysis. []
  • (S)-2-amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid ((S)-4-AHCP) and its 8-methyl analogue: X-ray crystallographic analysis and computational modeling were used to characterize the binding of these compounds to the GluR5 agonist-binding domain. []
Mechanism of Action

AMPA derivatives exert their effects by binding to AMPA receptors, mimicking the action of the endogenous ligand, glutamate. This binding leads to the opening of ion channels, allowing the influx of sodium ions into neurons, and resulting in neuronal depolarization. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

  • Agonists: These compounds activate AMPA receptors, enhancing excitatory neurotransmission. Examples include (S)-2-Me-Tet-AMPA, a subunit-selective and highly potent AMPA receptor agonist. []
  • Antagonists: These compounds block the action of AMPA receptors, inhibiting excitatory neurotransmission. Examples include IKM-159, a heterotricyclic glutamate analogue that acts as an AMPA receptor-selective antagonist. []
  • Positive allosteric modulators: These compounds enhance the activity of AMPA receptors without directly activating them. They bind to a site distinct from the glutamate binding site and increase the receptor's sensitivity to glutamate. [, , ]
Physical and Chemical Properties Analysis

The physical and chemical properties of AMPA derivatives vary depending on the specific modifications introduced to the core structure. These properties influence their pharmacological activity, including their potency, selectivity, and pharmacokinetic profile. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Applications

AMPA derivatives are valuable tools for studying the structure and function of AMPA receptors and investigating their role in various neurological and psychiatric disorders. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

  • Investigating AMPA receptor pharmacology: Researchers use different AMPA derivatives with distinct pharmacological profiles (agonists, antagonists, and allosteric modulators) to study the functional properties of AMPA receptors and their role in synaptic plasticity and neuronal excitability. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Developing potential therapeutic agents: Scientists are exploring the potential of AMPA receptor modulators for treating a variety of conditions, such as Alzheimer's disease, Parkinson's disease, schizophrenia, epilepsy, and depression. [, , , ]
  • Developing PET probes: Researchers are developing novel PET probes based on AMPA derivatives to image and quantify AMPA receptors in the living brain, allowing for a better understanding of their role in health and disease. []
Future Directions
  • Developing more selective and potent compounds: Improving the selectivity and potency of AMPA receptor modulators is crucial for minimizing off-target effects and enhancing their therapeutic potential. [, , ]
  • Understanding the role of AMPA receptor subtypes: Further research is needed to fully elucidate the specific functions of different AMPA receptor subtypes and their involvement in various neurological and psychiatric disorders. This knowledge will enable the development of more targeted and effective therapeutic interventions. [, ]
  • Exploring novel therapeutic applications: The therapeutic potential of AMPA receptor modulators extends beyond the currently investigated conditions. Researchers continue to explore their use in treating other neurological and psychiatric disorders. [, , ]

Properties

CAS Number

887502-03-6

Product Name

2-Amino-3-biphenyl-3-YL-propionic acid

IUPAC Name

2-amino-3-(3-phenylphenyl)propanoic acid

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)

InChI Key

XXPHIHDDXCFWMS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.